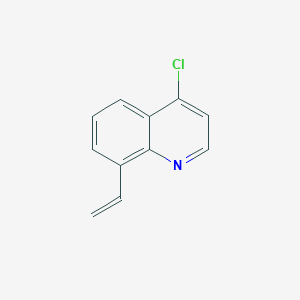
ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of chlorine and fluorine substituents on the indole ring, which can influence its chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of Substituents: Chlorine and fluorine substituents are introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride, while fluorination can be done using reagents like N-fluorobenzenesulfonimide.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-bromo-6-chloro-1H-indole-2-carboxylic acid ethyl ester
- 6-amino-7-fluoro-1H-indole-2-carboxylic acid ethyl ester
- 6-chloro-7-methyl-1H-indole-2-carboxylic acid ethyl ester
Uniqueness
ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate is unique due to the specific combination of chlorine and fluorine substituents on the indole ring. This combination can result in distinct chemical properties and biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H9ClFNO2 |
|---|---|
Poids moléculaire |
241.64 g/mol |
Nom IUPAC |
ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H9ClFNO2/c1-2-16-11(15)8-5-6-3-4-7(12)9(13)10(6)14-8/h3-5,14H,2H2,1H3 |
Clé InChI |
RXTPBFBVTOXJHO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 1,2,4-triazolo[1,5-c]quinazolin-5-one-2-carboxylate](/img/structure/B8351531.png)
![2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane](/img/structure/B8351535.png)




![1-Chloro-2-[[[(3,4-dimethoxyphenyl)amino]carbonyl]amino]ethane](/img/structure/B8351573.png)

